molecular formula C7H12N2O3 B3354186 Methyl 1-carbamoyl-L-prolinate CAS No. 578740-78-0

Methyl 1-carbamoyl-L-prolinate

Cat. No. B3354186
CAS RN: 578740-78-0
M. Wt: 172.18 g/mol
InChI Key: DEFXOIOJWFBIDH-YFKPBYRVSA-N
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Description

“Methyl 1-carbamoyl-L-prolinate” is also known as "Methyl L-prolinate" . It is a building block in peptide synthesis and is used as a catalyst to synthesize 3,4-dihydropyrimidin-2- (1 H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Synthesis Analysis

The synthesis of “Methyl 1-carbamoyl-L-prolinate” involves enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .


Molecular Structure Analysis

“Methyl 1-carbamoyl-L-prolinate” is a 37-amino acid polypeptide that differs structurally from human amylin by the replacement of alanine, serine, and serine at positions 25, 28, and 29 respectively with proline .


Chemical Reactions Analysis

“Methyl 1-carbamoyl-L-prolinate” undergoes enzymatic kinetic resolution, which is a widely used biotechnological tool for the production of enantiomerically pure/enriched compounds . N-Carbamoyl-d- and l-amino acid amidohydrolases (d- and l-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity .


Physical And Chemical Properties Analysis

“Methyl 1-carbamoyl-L-prolinate” has a molecular formula of CHNO and an average mass of 129.157 Da . It is a building block in peptide synthesis and is used as a catalyst to synthesize 3,4-dihydropyrimidin-2- (1 H)-ones .

Mechanism of Action

“Methyl 1-carbamoyl-L-prolinate” acts as an amlyinomimetic, a functional analog of the naturally occurring pancreatic hormone amylin . Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow .

Safety and Hazards

“Methyl 1-carbamoyl-L-prolinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It is advised to wash off immediately with plenty of water in case of skin contact, and rinse cautiously with water for several minutes in case of eye contact .

Future Directions

The enzymatic kinetic resolution technique used in the synthesis of “Methyl 1-carbamoyl-L-prolinate” has been applied for the last three decades, allowing the production of optically pure d- or l-amino acids . This enzyme has become crucial in the industrially used multienzymatic system known as the “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate . This opens a new horizon on antiparasitic drug development against parasitic diseases and other pathologies .

properties

IUPAC Name

methyl (2S)-1-carbamoylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXOIOJWFBIDH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649394
Record name Methyl 1-carbamoyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578740-78-0
Record name Methyl 1-carbamoyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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